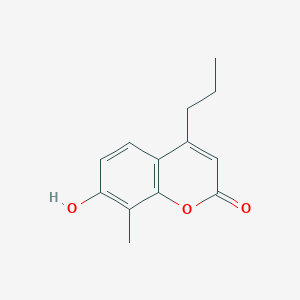

7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

7-hydroxy-8-methyl-4-propylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-3-4-9-7-12(15)16-13-8(2)11(14)6-5-10(9)13/h5-7,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMHZBPZJSVWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415800 | |

| Record name | 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95184-99-9 | |

| Record name | 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pechmann Condensation Reaction

The most common and foundational method for synthesizing coumarin derivatives, including 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, is the Pechmann condensation. This involves the acid-catalyzed condensation of a phenol (such as resorcinol) with a β-ketoester (such as ethyl acetoacetate or its derivatives).

- Reaction conditions: Typically carried out under acidic conditions using sulfuric acid or trifluoroacetic acid as catalysts.

- Temperature: Elevated temperatures around 30–100 °C depending on scale and catalyst.

- Mechanism: The phenol undergoes electrophilic substitution with the β-ketoester, followed by cyclization and dehydration to form the coumarin ring system.

For this compound, the propyl group at position 4 is introduced via the appropriate β-ketoester or acetoacetate derivative bearing the propyl substituent.

Example from Literature

- Resorcinol (2.0 g) and methyl benzoylacetate (3.2 g) were mixed with concentrated sulfuric acid (75%, 8 mL).

- The mixture was stirred at 35 °C for 5 hours.

- After reaction completion, the mixture was poured into crushed ice and neutralized with NaOH.

- The product was filtered, washed, and purified by silica gel chromatography (70% ethyl acetate in hexane).

- Yield: 96%, melting point 247–249 °C.

- The product was recrystallized from ethanol to obtain light-yellow crystals.

Advanced Synthetic Procedures and Modifications

Halomethylation and Phenyl Ester Intermediates

A patented process for substituted coumarins involves:

- Reacting diketene with halogen (chlorine or bromine) at low temperatures (-10 to 30 °C) in an inert solvent.

- Formation of γ-haloacetoacetic halide intermediate.

- Immediate conversion of this intermediate with a phenol to form a phenyl ester.

- Treatment of the phenyl ester with concentrated sulfuric acid (75–93%) at 25–30 °C to induce cyclization and coumarin formation.

- Hydrolysis with ice water to precipitate the substituted coumarin.

This method is adaptable for various substitutions at positions 5, 6, 7, and 8, including methyl and hydroxy groups, and can be modified to introduce the propyl group at position 4.

Duff Reaction for Formylation

For further functionalization, such as introducing formyl groups at position 8, the Duff reaction can be applied to 7-hydroxy-4-methylcoumarin derivatives. This involves:

- Condensation of 7-hydroxy-4-methylcoumarin with hexamethylenetetramine under acidic conditions.

- Subsequent hydrolysis to yield 8-formyl derivatives.

- These aldehydes can be further reacted with amines to form Schiff bases or other derivatives.

Industrial Scale and Purification

- Industrial synthesis follows similar routes but uses large-scale reactors with optimized temperature and catalyst control to maximize yield and purity.

- Purification is typically achieved by recrystallization or chromatographic techniques.

- The final product is often obtained as a powder with purity >95%.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pechmann Condensation | Resorcinol + ethyl acetoacetate, H2SO4, 30–100 °C | 60–96 | Classical, widely used for coumarins |

| Halomethylation & Phenyl Ester | Diketene + halogen, phenol, conc. H2SO4, 25–30 °C | Variable | Allows diverse substitution patterns |

| Duff Reaction (Formylation) | 7-hydroxy-4-methylcoumarin + hexamethylenetetramine, acid | 50–80 | For further functionalization at C-8 |

| Industrial Scale Synthesis | Scale-up of Pechmann or halomethylation routes | High | Requires purification by recrystallization |

Research Findings and Analytical Data

- NMR Spectroscopy: 1H-NMR and 13C-NMR confirm the substitution pattern, with characteristic signals for hydroxyl, methyl, and propyl groups.

- Melting Point: Typically around 247–249 °C for the pure compound.

- Mass Spectrometry: Confirms molecular weight and purity.

- Chromatography: TLC and flash column chromatography are used for monitoring and purification.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of 7-oxo-8-methyl-4-propyl-2H-chromen-2-one.

Reduction: Formation of 7-hydroxy-8-methyl-4-propyl-2H-chroman-2-one.

Substitution: Formation of various alkyl or acyl derivatives depending on the substituent introduced.

Scientific Research Applications

Biological Activities

7-Hydroxy-8-methyl-4-propyl-2H-chromen-2-one exhibits several notable biological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help in mitigating oxidative stress in biological systems.

- Antimicrobial Properties : It shows potential as an antimicrobial agent against various pathogens.

- Inhibition of Monoamine Oxidase : The compound has been identified as a selective inhibitor of monoamine oxidase enzymes, which are important targets for treating neurological disorders such as depression and Parkinson's disease.

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation, making it a candidate for treating inflammatory diseases.

Pharmaceutical Development

The unique structure of this compound makes it a valuable candidate in drug development:

Agricultural Applications

Research indicates that coumarin derivatives can also serve beneficial roles in agriculture:

- Pesticide Development : The antimicrobial properties suggest potential use as a natural pesticide or fungicide.

- Plant Growth Regulators : Coumarins have been investigated for their role in promoting plant growth and enhancing resistance to plant pathogens .

Material Science

The fluorescence properties of coumarins make them suitable for various applications:

Case Studies

- Neuroprotective Effects : A study demonstrated that this compound exhibited protective effects against oxidative stress-induced neuronal cell death, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

- Anticancer Activity : In vitro studies revealed that this compound inhibited the proliferation of several cancer cell lines, indicating its potential use in cancer treatment protocols.

- Cholinesterase Inhibition : Research highlighted its effectiveness as a selective inhibitor of acetylcholinesterase and butyrylcholinesterase, reinforcing its relevance in Alzheimer's disease research .

Mechanism of Action

The biological activity of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets and pathways. The hydroxyl group at the 7-position plays a crucial role in its antioxidant activity by scavenging free radicals. Additionally, the compound can inhibit certain enzymes, such as cytochrome P450, which are involved in drug metabolism .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Yield : The introduction of bulkier groups (e.g., thiadiazol in 7a) reduces synthetic yield (42.8% vs. 72% for the target compound), likely due to steric hindrance during nucleophilic substitution .

- Alkyl Chain Impact : Replacing the 4-propyl group with shorter chains (e.g., ethyl or methyl) lowers molecular weight and may reduce lipophilicity, affecting membrane permeability in biological systems .

Pharmacological Activity Comparison

Key Observations :

- The 4-propyl and 8-methyl groups in the target compound may optimize isoform selectivity (e.g., MAO-B over MAO-A) due to favorable hydrophobic interactions in the enzyme’s active site .

- Multifunctional Derivatives: Compounds with additional substituents (e.g., thiadiazol in 7a or propenoyl in ) may exhibit dual mechanisms of action, such as MAO inhibition combined with antimicrobial or anticancer effects .

Physicochemical Properties

Table 3: Thermal Stability and Purity

Key Observations :

- Thermal Stability : The target compound’s higher melting point (160°C vs. 110–112°C for 7k) suggests stronger crystalline packing, likely due to hydrogen bonding from the 7-OH group and van der Waals interactions from the propyl chain .

- Purity : Commercial samples of the target compound are available at 95% purity, indicating its stability under standard storage conditions .

Biological Activity

7-Hydroxy-8-methyl-4-propyl-2H-chromen-2-one, a derivative of coumarin, belongs to a class of compounds known for their diverse biological activities. This compound exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄O₃, with a molecular weight of approximately 218.25 g/mol. Its structural features include:

- A hydroxyl group at the 7-position

- A methyl group at the 8-position

- A propyl group at the 4-position

These substitutions contribute to its unique biological activities and enhance its lipophilicity, potentially improving bioavailability compared to other coumarin derivatives.

The biological activity of this compound is mediated through various mechanisms:

- Enzyme Interaction : The compound interacts with several enzymes, including cytochrome P450 enzymes, which are essential for the metabolism of endogenous and exogenous compounds.

- Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways and gene expression, affecting cell metabolism and function.

- Antioxidant Activity : It exhibits significant antioxidant properties, helping to mitigate oxidative stress in biological systems.

Biological Activities

The compound has been studied for various biological activities:

Antioxidant Activity

This compound demonstrates strong antioxidant properties, which are essential in preventing cellular damage caused by reactive oxygen species (ROS). This activity is particularly relevant in the context of diseases associated with oxidative stress.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) with an inhibition zone (IZ) value of approximately 21.3–20.6 mm and a minimum inhibitory concentration (MIC) of 1.95–3.9 µg/mL .

Anticancer Activity

Studies have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest . The structural modifications in coumarin derivatives can enhance their selectivity towards tumor-associated carbonic anhydrases (CAs), which are important therapeutic targets in cancer treatment .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other related coumarin derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Antioxidant, antimicrobial |

| 7-Hydroxy-4-methylcoumarin | Methyl group at position 4 | Antioxidant, anti-inflammatory |

| 6-Chloro-7-hydroxycoumarin | Chlorine substitution at position 6 | Selective monoamine oxidase inhibition |

| 7-Hydroxy-8-methyl-4-propyl | Hydroxyl at position 7, methyl at 8 | Antioxidant, anticancer, antimicrobial |

This table illustrates how the unique substitution pattern of this compound enhances its biological activity compared to other similar compounds.

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

- Antitumor Effects : A study demonstrated that derivatives of chromene exhibited selective inhibition against tumor-associated carbonic anhydrases IX and XII, suggesting that structural modifications can lead to improved selectivity and potency against cancer cells .

- Antimicrobial Efficacy : Another investigation highlighted that several chromene derivatives showed significant activity against tuberculosis and various fungal species, indicating a broad spectrum of antimicrobial effects .

- Structure–Activity Relationship (SAR) : Research focusing on SAR has revealed that specific modifications in the chromene structure can significantly affect biological activity, enhancing its therapeutic potential across different applications .

Q & A

Q. What are the recommended synthetic routes for preparing 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one and its analogs?

The compound and its analogs can be synthesized via:

- FeCl₃-catalyzed one-pot reactions : Substituted phenols and ethyl phenylpropiolate react in THF with FeCl₃ to yield coumarin derivatives. This method is straightforward but may require optimization for improved yields .

- Alkylation with chloroacetone : Reacting 7-hydroxy-4-methylcoumarin with chloroacetone in acetone using anhydrous K₂CO₃ introduces propoxy groups. Structural confirmation relies on NMR, where key signals include δ 2.10 ppm (methyl) and δ 4.9 ppm (OCH₂) .

- Solid-phase malonic acid condensation : Phenol derivatives react with malonic acid in PCl₃/ZnCl₂ to form chromenone cores, adaptable for substituent variations .

Q. How should researchers characterize the structural integrity of synthesized derivatives?

Use multi-spectral analysis:

- ¹H NMR : Identify substituents via characteristic peaks (e.g., methyl groups at δ 2.10 ppm, aromatic protons at δ 6.8–7.6 ppm) .

- XRD crystallography : Resolve ambiguities in substituent positioning, as demonstrated for structurally related 8-formyl-4-methylcoumarin derivatives .

- Comparative spectral databases : Cross-reference with published data for analogs (e.g., 7-hydroxy-4-phenylcoumarin derivatives) .

Q. What safety precautions are critical when handling this compound?

- Storage : Store at 2–8°C in airtight containers to prevent degradation .

- Hazard classification : Classified as an irritant (HazardClass IRRITANT); use PPE (gloves, goggles) and work in a fume hood .

- First-aid measures : Immediate medical consultation if exposed; provide SDS documentation to healthcare providers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of derivatives?

- Catalyst screening : Replace FeCl₃ with Lewis acids like AlCl₃ or ionic liquids to enhance regioselectivity .

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates in alkylation reactions .

- Temperature modulation : Higher temperatures (80–100°C) may accelerate cyclization but risk side reactions .

Table 1 : Optimization Parameters for Synthesis

| Parameter | Options | Expected Impact | Reference |

|---|---|---|---|

| Catalyst | FeCl₃, AlCl₃, ionic liquids | Improved regioselectivity | |

| Solvent | THF, acetone, DMF | Reaction rate and purity | |

| Temperature | 25°C (rt) vs. 80°C | Yield vs. side reactions |

Q. What strategies resolve contradictions in reported spectral data or bioactivity?

- Reproducibility checks : Replicate synthesis under identical conditions to validate spectral assignments .

- Advanced techniques : Use 2D NMR (COSY, HSQC) or X-ray crystallography to resolve overlapping signals .

- Bioassay standardization : Compare antimicrobial activity across multiple assay models (e.g., broth microdilution vs. disk diffusion) to reconcile conflicting biological data .

Q. How to design biological assays for evaluating pharmacological potential?

- Antimicrobial screening : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in MIC assays .

- Anticancer assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .

- Antioxidant evaluation : Employ DPPH radical scavenging or FRAP assays to quantify redox activity .

Q. What methodologies study structure-activity relationships (SAR) of derivatives?

- Substituent variation : Synthesize analogs with modified alkyl/propyl chains or hydroxyl/methoxy groups to assess bioactivity trends .

- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interactions (e.g., hydrogen bonding with microbial enzymes) .

- QSAR modeling : Correlate electronic (HOMO/LUMO) or steric parameters (logP) with observed activities .

Q. How to address low solubility or stability in experimental setups?

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or glycosyl moieties) via esterification .

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing biological targets .

- Prodrug design : Mask hydroxyl groups as acetates or phosphates for improved stability and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.